Cas no 14958-00-0 (3-(4-Methoxyphenyl)-3-methylbutan-2-one)
3-(4-Methoxyphenyl)-3-methylbutan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Methoxyphenyl)-3-methylbutan-2-one
- DTXSID20456166
- 2-(4-methoxyphenyl)-2-methyl-3-butanone
- 3-(4-Methoxy-phenyl)-3-methyl-butan-2-one
- Y14658
- GPTKQSXOITXAQH-UHFFFAOYSA-N
- SCHEMBL7588832
- AKOS006314881
- 14958-00-0
- 2-Butanone, 3-(4-methoxyphenyl)-3-methyl-
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- MDL: MFCD09903698
- Inchi: 1S/C12H16O2/c1-9(13)12(2,3)10-5-7-11(14-4)8-6-10/h5-8H,1-4H3
- InChI Key: GPTKQSXOITXAQH-UHFFFAOYSA-N
- SMILES: O=C(C)C(C)(C)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
3-(4-Methoxyphenyl)-3-methylbutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108839-1g |
3-(4-Methoxyphenyl)-3-methylbutan-2-one |
14958-00-0 | 95% | 1g |
324.72 USD | 2021-06-17 | |
| eNovation Chemicals LLC | Y0999349-5g |
3-(4-Methoxyphenyl)-3-methylbutan-2-one |
14958-00-0 | 95% | 5g |
$1200 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0999349-5g |
3-(4-methoxyphenyl)-3-methylbutan-2-one |
14958-00-0 | 95% | 5g |
$1200 | 2025-02-21 | |
| Crysdot LLC | CD12139903-1g |
3-(4-Methoxyphenyl)-3-methylbutan-2-one |
14958-00-0 | 95+% | 1g |
$402 | 2024-07-23 | |
| eNovation Chemicals LLC | Y0999349-5g |
3-(4-methoxyphenyl)-3-methylbutan-2-one |
14958-00-0 | 95% | 5g |
$1200 | 2025-02-19 |
3-(4-Methoxyphenyl)-3-methylbutan-2-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(4-Methoxyphenyl)-3-methylbutan-2-one
3-(4-Methoxyphenyl)-3-methylbutan-2-one: A Comprehensive Overview
The compound 3-(4-Methoxyphenyl)-3-methylbutan-2-one, also known by its CAS number 14958-00-0, is a versatile and intriguing molecule with a wide range of applications across various industries. This compound is a derivative of the ketone family, characterized by its unique structure and functional groups. The presence of the 4-methoxyphenyl group and the methyl substituent on the butanone backbone imparts distinctive chemical and physical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 3-(4-Methoxyphenyl)-3-methylbutan-2-one in the field of aromatic chemistry and its role as a precursor in the synthesis of complex organic molecules. Its ability to undergo various transformations, such as condensation reactions, has made it a valuable intermediate in the production of fragrances, pharmaceuticals, and agrochemicals. The compound's stability under certain reaction conditions has been extensively studied, with findings suggesting that it can withstand harsher environments compared to similar ketones.
The synthesis of 3-(4-Methoxyphenyl)-3-methylbutan-2-one typically involves a multi-step process, often starting with the preparation of the corresponding aldehyde or alcohol. One of the most efficient methods reported in recent literature involves a Claisen-Schmidt condensation reaction, where the phenolic group reacts with an aliphatic ketone under basic conditions. This approach has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In terms of applications, 3-(4-Methoxyphenyl)-3-methylbutan-2-one has found significant use in the fragrance industry due to its pleasant aroma profile. It is commonly used as a key ingredient in perfumes, cosmetics, and personal care products. Additionally, its role as a flavor enhancer in the food industry cannot be overlooked. Research indicates that this compound contributes to the characteristic taste of certain beverages and confectioneries, making it an essential component in food additives.
The pharmacological properties of 3-(4-Methoxyphenyl)-3-methylbutan-2-one have also been explored in recent years. Studies suggest that it exhibits potential anti-inflammatory and antioxidant activities, which could pave the way for its use in drug development. Furthermore, its ability to act as a chelating agent has been investigated, with promising results indicating its potential application in metalloenzyme inhibition.
From an environmental perspective, understanding the biodegradation pathways of 3-(4-Methoxyphenyl)-3-methylbutan-2-one is crucial for assessing its ecological impact. Recent research has demonstrated that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in natural ecosystems. This finding is particularly important for industries involved in waste management and environmental sustainability.
In conclusion, 3-(4-Methoxyphenyl)-3-methylbutan-2-one (CAS No: 14958-00-0) is a multifaceted compound with diverse applications across various sectors. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern organic chemistry. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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